molecular formula C8H6FNO4S B2871953 4-Fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 2490400-73-0

4-Fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No. B2871953
M. Wt: 231.2
InChI Key: GNBGLHBXAZSCMQ-UHFFFAOYSA-N
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Description

The compound is a derivative of the benzothiadiazine dioxide scaffold . Benzothiadiazine dioxides have been studied for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The activity of these compounds often depends on the functional groups attached to the ring .

Scientific Research Applications

Fluorescence Sensing Applications

Fluorinated benzothiazoles, such as those mentioned in the study by Tanaka et al. (2001), are used in the development of fluorescent probes for sensing magnesium and zinc cations, benefiting from their sensitivity to pH changes. This suggests that similar compounds, including 4-Fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one, could be applied in fluorescent sensing technologies for detecting metal ions or pH variations in biological and environmental samples Tanaka et al., 2001.

Antitumor Properties

Research into benzothiazoles, such as the work by Hutchinson et al. (2001), has identified potent cytotoxic activities in specific fluorinated benzothiazole derivatives against breast cancer cell lines. This indicates the potential of 4-Fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one in oncological research, where it could serve as a basis for developing new antitumor agents Hutchinson et al., 2001.

Photophysical Properties

The study by Praveen and Ojha (2012) on fluorinated liquid crystals demonstrates the significant impact of fluorination on the photophysical properties of benzothiazole derivatives. This research could be relevant to exploring the properties of 4-Fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one in the development of materials with specific optical characteristics Praveen & Ojha, 2012.

Chemical Synthesis and Modification

The versatility of fluorinated benzothiazoles in chemical synthesis is highlighted by the work of Chen and Chen (2004), who developed novel acid fluorides for synthesizing substituted benzimidazoles, benzoxazoles, and benzothiazoles. This suggests that 4-Fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one could be a valuable intermediate in synthesizing a broad range of heterocyclic compounds Chen & Chen, 2004.

properties

IUPAC Name

4-fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4S/c1-14-4-2-3-5-6(7(4)9)8(11)10-15(5,12)13/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBGLHBXAZSCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)S(=O)(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one

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